molecular formula C17H14Cl2N2O B12132803 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B12132803
M. Wt: 333.2 g/mol
InChI Key: ZDKPSMKNKOWLLX-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzamide group attached to an indole moiety, which is further substituted with chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C17H14Cl2N2O/c18-13-3-1-11(2-4-13)17(22)20-8-7-12-10-21-16-6-5-14(19)9-15(12)16/h1-6,9-10,21H,7-8H2,(H,20,22)

InChI Key

ZDKPSMKNKOWLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

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